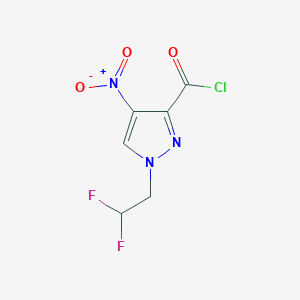

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-4-nitropyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N3O3/c7-6(13)5-3(12(14)15)1-11(10-5)2-4(8)9/h1,4H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMNFWLNNSOXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of Pyrazole Carboxylic Acids

Nitration via Diazonium Intermediates

-

Procedure : Diazotization of 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid followed by treatment with NaNO₂/HBF₄.

Cyclization Approaches

The pyrazole core is constructed via cyclization reactions. Notable methods include:

Hydrazine-Based Cyclization

Palladium-Catalyzed Carbonylation

Chlorination Techniques

The final step converts the carboxylic acid to the acyl chloride.

Thionyl Chloride (SOCl₂)

Oxalyl Chloride ((COCl)₂)

Optimized Synthetic Route

Combining the above steps, the most efficient pathway is:

-

Cyclization : React 2,2-difluoroacetyl chloride with methyl acrylate in THF at −30°C, followed by hydrolysis to yield 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid.

-

Nitration : Treat with HNO₃/H₂SO₄ at 0°C to install the nitro group.

-

Chlorination : Use SOCl₂ under reflux to obtain the final product.

Analytical Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄ClF₂N₃O₃ | |

| Molecular Weight | 239.56 g/mol | |

| Boiling Point | Not reported | |

| Purity (HPLC) | >99% |

Challenges and Solutions

-

Regioselectivity in Nitration : Minisci-type radical nitration ensures 4-position preference.

-

Byproduct Formation : Recrystallization in 40% ethanol removes isomers (e.g., 5-nitro derivatives).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The difluoroethyl group can undergo oxidation to form difluoroacetic acid derivatives under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Amides and Esters: Formed from nucleophilic substitution reactions.

Amino Derivatives: Resulting from the reduction of the nitro group.

Difluoroacetic Acid Derivatives: Produced from the oxidation of the difluoroethyl group.

Scientific Research Applications

1-(2,2-Difluoro

Biological Activity

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride is a compound of increasing interest in the fields of medicinal chemistry and agrochemical research. Its unique structure, incorporating a difluoroethyl side chain and a nitro group, suggests potential biological activities that merit detailed investigation. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₆H₄ClF₂N₃O₃

Molecular Weight : 239.56 g/mol

CAS Number : 1823843-01-1

The compound features a pyrazole ring with a nitro group and a difluoroethyl side chain, contributing to its unique reactivity and potential biological effects. The electron-withdrawing characteristics of the nitro and difluoroethyl groups enhance its interaction with biological targets.

The mechanism of action for 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The difluoroethyl moiety can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions that influence biological activity. The carbonyl chloride functionality can facilitate nucleophilic attacks from biological molecules, leading to various biochemical interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity . Studies have shown that it can inhibit the activity of specific enzymes involved in inflammatory processes, making it a candidate for further development as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary studies suggest that 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride may possess antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth, particularly in Gram-positive bacteria.

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor in various assays. For instance, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The results indicated that it could serve as a lead compound for developing new anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Nitro-1H-pyrazole-3-carboxylic acid | Pyrazole ring with a nitro group | Established use in pharmaceuticals |

| 1-(Trifluoromethyl)-4-nitro-1H-pyrazole | Similar pyrazole structure | Enhanced lipophilicity leading to different bioactivity |

| 4-Amino-1H-pyrazole-3-carboxylic acid | Amino group replacing nitro | Increased reactivity due to amino functionality |

| 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole | Fluoroethyl instead of difluoroethyl | Different electronic properties affecting reactivity |

The unique combination of the difluoroethyl side chain and the nitro group in this compound sets it apart from these similar compounds, potentially influencing its biological activity in ways that other derivatives may not achieve.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Significant inhibition of COX enzymes |

| Antimicrobial | Effective against certain Gram-positive bacteria |

| Enzyme Inhibition | Potential lead for new anti-inflammatory drugs |

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride was administered to assess its anti-inflammatory effects. Results showed a marked reduction in inflammatory markers compared to control groups.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibition zones, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Sulfonyl Chloride vs. Carbonyl Chloride

- 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1006462-96-9):

- Target compound (Carbonyl chloride) :

Nitro vs. Cyano/Trifluoromethyl Groups

- Fipronil derivatives (e.g., 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide): Substituents: Cyano group at the 3-position, trifluoromethylsulfonyl group at the 4-position. Biological activity: Insecticidal properties due to GABA receptor antagonism .

- Target compound (Nitro group): Substituents: Nitro group at the 4-position.

Structural and Electronic Effects

Bond Lengths and Conformational Stability

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :

- Target compound :

Molecular Weight and Physicochemical Properties

Key observations :

- The target compound has the highest molecular weight due to the nitro and carbonyl chloride groups.

- Sulfonyl chloride derivatives exhibit lower molecular weights but higher sulfur content, impacting solubility .

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride?

Methodological Answer:

The synthesis typically involves two key steps: (1) nitration of the pyrazole core and (2) conversion of the carboxylic acid to the acyl chloride. A representative approach (adapted from analogous pyrazole derivatives) includes:

- Step 1: Nitration of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid using concentrated nitric acid in sulfuric acid at 0–5°C.

- Step 2: Reaction with thionyl chloride (SOCl₂) in dry toluene under nitrogen at 90°C for 2 hours to form the carbonyl chloride. Excess SOCl₂ is removed via repeated evaporation with heptane/toluene mixtures .

- Purification: The crude product is isolated as a yellow solid (yield ~96%) and used without further purification, though recrystallization or column chromatography may be employed for higher purity.

Basic: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

Analytical techniques include:

- HPLC/GC-MS: Quantify purity (e.g., ≥95% purity as noted for related difluoroethyl pyrazoles ).

- Spectroscopy:

- IR: Confirm carbonyl chloride stretch (~1750–1800 cm⁻¹) and nitro group (~1520 cm⁻¹).

- ¹H/¹³C NMR: Verify substitution patterns (e.g., difluoroethyl CH₂CF₂H protons at δ 4.8–5.2 ppm; nitro group deshielding effects).

- HRMS: Validate molecular weight (calculated for C₆H₅ClF₂N₃O₃: 248.55 g/mol).

- Elemental Analysis: Match experimental and theoretical C/H/N/F/Cl percentages .

Basic: What are the critical stability considerations for handling and storing this compound?

Methodological Answer:

- Storage: Keep in anhydrous conditions (<1% moisture) in sealed containers under nitrogen at 2–8°C. Avoid light exposure to prevent nitro group degradation .

- Decomposition Risks: Hydrolysis of the acyl chloride moiety in humid environments generates HCl and the corresponding carboxylic acid. Use desiccants like molecular sieves during storage .

- Handling: Perform reactions in a fume hood with PPE (nitrile gloves, safety goggles) due to corrosive and lachrymatory properties .

Advanced: How does the nitro group influence reactivity in coupling reactions (e.g., amide formation)?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity at the carbonyl chloride for nucleophilic substitution. Key considerations:

- Reactivity with Amines: Use non-polar solvents (e.g., THF, dichloromethane) and mild bases (e.g., Et₃N) to avoid premature hydrolysis.

- Side Reactions: Nitro reduction under catalytic hydrogenation (e.g., Pd/C, H₂) may occur if unprotected, requiring selective conditions or protective groups for downstream functionalization .

- Case Study: Coupling with 3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridine derivatives requires stoichiometric control (1.2 eq acyl chloride) and low temperatures (−20°C) to suppress by-products .

Advanced: How can researchers resolve contradictions in reported yields or purity across synthesis methods?

Methodological Answer:

Contradictions often arise from:

- Reagent Ratios: Excess SOCl₂ (20 eq) ensures complete conversion but complicates purification vs. lower equivalents (5 eq) requiring longer reaction times.

- Solvent Choice: Polar aprotic solvents (DMF) may increase reaction rates but risk acyl chloride decomposition.

- Analytical Validation: Cross-check purity via orthogonal methods (e.g., NMR integration vs. HPLC area%). For example, a reported 95% purity may reflect residual solvents not detected by NMR.

Advanced: What strategies optimize regioselectivity in derivatizing the pyrazole core?

Methodological Answer:

- Directing Groups: The nitro group at C4 directs electrophilic substitution to C5. For example, bromination with NBS in CCl₄ selectively yields 5-bromo derivatives.

- Cross-Coupling: Suzuki-Miyaura reactions at C3 (carbonyl chloride site) require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in degassed toluene/EtOH .

- Reductive Functionalization: Selective nitro reduction to amine (using SnCl₂/HCl) enables further coupling (e.g., amidation or urea formation) .

Advanced: How does the difluoroethyl group impact solubility and bioavailability in drug discovery contexts?

Methodological Answer:

- Solubility: The difluoroethyl moiety increases lipophilicity (logP ~2.1), requiring formulation with co-solvents (e.g., PEG 400) for in vivo studies.

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, enhancing half-life. In vitro assays with liver microsomes (human/rat) show <10% degradation over 1 hour .

- Bioisosterism: The CF₂CH₃ group mimics ethyl or methyl ethers in target binding while improving metabolic resistance .

Advanced: What mechanistic insights explain side-product formation during acyl chloride synthesis?

Methodological Answer:

Common side products include:

- Carboxylic Acid Anhydrides: Formed via intermolecular reaction of acyl chloride with unreacted carboxylic acid. Mitigated by using excess SOCl₂ and anhydrous conditions .

- Chloro-pyrazole By-Products: Result from SOCl₂ reacting with the pyrazole NH (if unprotected). Pre-protection with Boc groups or using non-nucleophilic bases (e.g., DIPEA) suppresses this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.